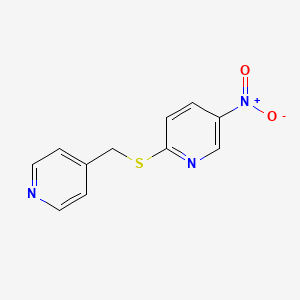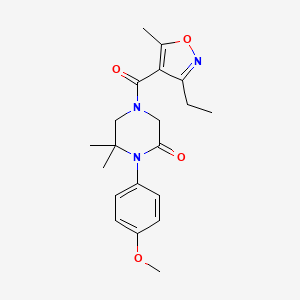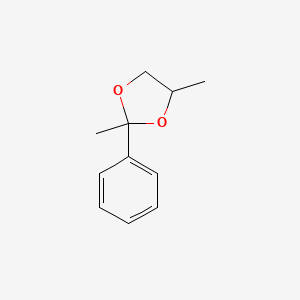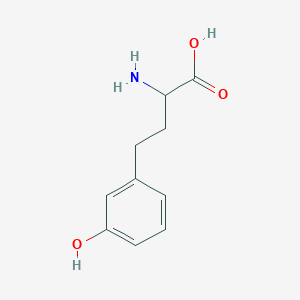
2-Ethyl-2-methyl-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-methyl-1,3-dithiolane is an organic compound with the molecular formula C6H12S2 and a molecular weight of 148.289 g/mol It is a member of the dithiolane family, characterized by a five-membered ring containing two sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methyl-1,3-dithiolane can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiolane ring.
Industrial Production Methods: Industrial production of this compound often involves the use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate) [Cu(DS)2], which facilitates the thioacetalization and transthioacetalization of carbonyl compounds in water at room temperature . This method offers high chemoselectivity and ease of operation without the need for organic solvents.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-2-methyl-1,3-dithiolane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophiles like organolithium (RLi) and Grignard reagents (RMgX) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-methyl-1,3-dithiolane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism by which 2-Ethyl-2-methyl-1,3-dithiolane exerts its effects involves the formation of stable thioacetal linkages with carbonyl groups. This interaction can protect sensitive functional groups during chemical reactions, making it a valuable tool in organic synthesis . The molecular targets and pathways involved in its biological activity are still under investigation, but its ability to form stable complexes with proteins and enzymes is of particular interest.
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiolane: Similar in structure but lacks the ethyl and methyl substituents.
1,3-Dithiane: Contains a six-membered ring with two sulfur atoms, offering different chemical properties and reactivity.
Ethyl 1,3-dithiolane-2-carboxylate: Used in similar applications but has an additional carboxylate group, which affects its reactivity and solubility.
Uniqueness: 2-Ethyl-2-methyl-1,3-dithiolane is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable thioacetal linkages makes it particularly valuable in protecting carbonyl compounds during complex synthetic processes .
Eigenschaften
CAS-Nummer |
6008-81-7 |
|---|---|
Molekularformel |
C6H12S2 |
Molekulargewicht |
148.3 g/mol |
IUPAC-Name |
2-ethyl-2-methyl-1,3-dithiolane |
InChI |
InChI=1S/C6H12S2/c1-3-6(2)7-4-5-8-6/h3-5H2,1-2H3 |
InChI-Schlüssel |
HTKIVHYYNMKZDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(SCCS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Nitrophenyl)ethenyl]aniline](/img/structure/B14171496.png)



![4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol](/img/structure/B14171503.png)





![2-[1-[2-(4-methoxy-7-pyrazin-2-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxo-acetyl]-4-piperidylidene]-2-phenyl-acetonitrile](/img/structure/B14171539.png)



